Octaphenylsilsesquioxane

Catalog No.
S1487284
CAS No.
5256-79-1
M.F
C48H40O12Si8
M. Wt
1033.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaphenylsilsesquioxane

CAS Number

5256-79-1

Product Name

Octaphenylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C48H40O12Si8

Molecular Weight

1033.5 g/mol

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Synonyms

OCTAPHENYLSILSESQUIOXANE;OCTAPHENYL-T8-SILSESQUIOXANE;1,3,5,7,9,11,13,15-OCTAPHENYLPENTACYCLO[9.5.1.13,9.15,15.17,13]OCTASILOXANE;Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, octaphenyl-;Perphenyloctasilsesquioxane;1,3,5,7,9,11,13,15-OCTAPHENYLPEN

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Synthesis of Novel Polyhedral Oligomeric Octamethyldiphenylsulfonylsilsesquioxane

Specific Scientific Field: Materials Science

Summary of the Application: A novel polyhedral oligomeric octamethyldiphenylsulfonylsilsesquioxane (OMDPSS) was synthesized from octaphenylsilsesquioxane and benzenesulfonyl chloride .

Methods of Application or Experimental Procedures: The synthesis was carried out via a Friedel–Crafts reaction in high yield .

Results or Outcomes: OMDPSS was found to be an amorphous polyhedral oligomeric silsesquioxane with a (RSiO 3/2) 8 structure. It exhibited good solubility in commonly used solvents and superior thermal stability .

Improvement of Oxidative Stability, Thermal Stability, and Fire-Retardant Property of Polymers

Specific Scientific Field: Polymer Science

Summary of the Application: OPS is used to improve the oxidative stability, thermal stability, and fire-retardant property of polymers .

Methods of Application or Experimental Procedures: OPS can be incorporated into polymers through physical mixing, grafting, direct cross-linking, or copolymerization .

Results or Outcomes: A comprehensive study of the thermal behaviors of OPS under air and nitrogen atmospheres was carried out. The study found that the thermal decomposition of OPS depends on the sample mass used in the thermogravimetric analysis (TGA) tests .

Cosmetics Industry

Specific Scientific Field: Cosmetology

Summary of the Application: In recent years, silsesquioxanes, including OPS, have attracted the attention of the cosmetics industry . These compounds have been proposed to be used in novel cosmetic formulations as emollients, dispersants, and viscosity modifiers .

Methods of Application or Experimental Procedures: The methods of obtaining these compounds were also presented . The detailed analysis of patents dedicated to the application of silsesquioxanes in cosmetic formulations was also performed .

Results or Outcomes: The rising demand for innovative and sophisticated personal care products is a driving factor for manufacturers to obtain new formulations that will fulfill the customers’ preferences .

Aeronautics and Astronautics

Specific Scientific Field: Aeronautics and Astronautics

Summary of the Application: Functionalized octaphenylsilsesquioxanes show potential for applications in aeronautics, astronautics, flame-retardant, and functional micro/mesoporous materials due to their excellent thermal stability and diverse functionalization methods .

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: OPS has been explored for its potential in drug delivery systems . The unique structure of OPS allows for the encapsulation of drug molecules, providing a means for targeted and controlled drug delivery .

Electronics Industry

Specific Scientific Field: Electronics

Summary of the Application: OPS is used in the electronics industry for its excellent thermal stability and diverse functionalization methods . It shows potential for applications in electronic devices .

Octaphenylsilsesquioxane is a type of polyhedral oligomeric silsesquioxane, often abbreviated as POSS. It has the chemical formula [C6H5(SiO1.5)]8[C_6H_5(SiO_{1.5})]_8, consisting of a silicon-oxygen framework with phenyl groups attached to the silicon atoms. This compound is characterized by its unique cage-like structure, which contributes to its stability and versatility in various applications. The symmetrical cubic structure of octaphenylsilsesquioxane allows for the formation of porous networks, making it a candidate for use in sorbent materials and other advanced materials .

, including:

  • Bromination: This reaction involves the introduction of bromine atoms into the octaphenylsilsesquioxane structure. Various methods, including microwave-assisted techniques, have been explored for this transformation, leading to functionalized derivatives that exhibit different properties .
  • Functionalization: The compound can be modified through Friedel-Crafts acylation reactions to introduce various functional groups, enhancing its reactivity and potential applications .
  • Suzuki Cross-Coupling Reaction: This method has been successfully employed to synthesize micro-mesoporous hybrid materials using octaphenylsilsesquioxane as a building block, demonstrating its utility in creating complex structures .

Several methods exist for synthesizing octaphenylsilsesquioxane:

  • Base-Catalyzed Hydrolysis: This traditional method involves the hydrolysis of phenyltrichlorosilane in the presence of a base catalyst such as potassium hydroxide or sodium carbonate, leading to the formation of octaphenylsilsesquioxane .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through the application of microwave energy, allowing for more efficient synthesis processes compared to conventional methods .
  • Cross-Coupling Reactions: The Suzuki cross-coupling reaction has been utilized to produce functionalized derivatives of octaphenylsilsesquioxane, expanding its chemical versatility .

Octaphenylsilsesquioxane has numerous applications due to its unique properties:

  • Porous Materials: Its ability to form porous networks makes it suitable for applications in gas storage and separation technologies .
  • Nanocomposites: It serves as a building block in nanocomposite materials, enhancing mechanical properties and thermal stability.
  • Coatings and Adhesives: The compound's unique chemical structure contributes to improved performance characteristics in coatings and adhesives.

Interaction studies involving octaphenylsilsesquioxane focus on its compatibility with various solvents and polymers. Research indicates that its phenyl groups can interact favorably with organic compounds, enhancing solubility and dispersion in polymer matrices. These interactions are critical for developing advanced materials with tailored properties.

Several compounds share structural similarities with octaphenylsilsesquioxane. Here are a few notable examples:

Compound NameStructure TypeUnique Features
OctamethylcyclotetrasiloxaneCyclic siloxaneGreater flexibility due to methyl groups
OctasilsesquioxaneLinear silsesquioxaneDifferent functionalization potential
OctaphenyldimethoxysilaneSilaneMore reactive due to methoxy groups

Octaphenylsilsesquioxane stands out due to its rigid cage-like structure and high thermal stability, making it particularly useful in applications requiring robust materials that can withstand harsh conditions. Its functionalization capabilities further enhance its uniqueness compared to similar compounds.

Other CAS

5256-79-1

Wikipedia

Octaphenylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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